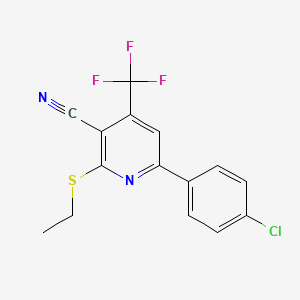![molecular formula C19H15N3OS2 B11601520 (5Z)-2-(2-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601520.png)
(5Z)-2-(2-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5Z)-2-(2-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a thiazolo-triazolone scaffold, which combines a thiazole ring and a triazole ring.
- The substituents include a methyl group (CH₃) on the phenyl ring and a methylsulfanyl (CH₃S) group on the benzylidene moiety.
- The Z configuration indicates that the double bond between the thiazole and triazole rings is in the cis arrangement.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. Here’s one example:
Heterocyclization Approach:
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using similar principles on a larger scale. Optimization of reaction conditions, purification, and scalability are crucial considerations.
Chemical Reactions Analysis
Reactivity: The compound exhibits interesting reactivity due to its heterocyclic nature. It undergoes various reactions, including:
Oxidation: Oxidation of the sulfur atom in the methylsulfanyl group.
Reduction: Reduction of the double bond or other functional groups.
Substitution: Substitution reactions at different positions.
Cyclization: Intramolecular cyclization reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can convert the sulfur to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the double bond or other functional groups.
Substitution: Various nucleophiles can replace the methylsulfanyl group.
Cyclization: Acidic or basic conditions can promote cyclization reactions.
Scientific Research Applications
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
Materials Science: Its unique structure may find applications in organic electronics or sensors.
Bioconjugation: The thiazolo-triazolone scaffold can be functionalized for targeted drug delivery.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related heterocyclic compounds. For instance:
Thiazoles: Similar heterocycles with diverse biological activities.
Triazolones: Explore their reactivity and applications.
Properties
Molecular Formula |
C19H15N3OS2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(5Z)-2-(2-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H15N3OS2/c1-12-5-3-4-6-15(12)17-20-19-22(21-17)18(23)16(25-19)11-13-7-9-14(24-2)10-8-13/h3-11H,1-2H3/b16-11- |
InChI Key |
PXOUBGAMXKUMMQ-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)SC)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601437.png)
![Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B11601443.png)

![ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11601447.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11601455.png)
![ethyl {3-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11601467.png)
![[4-Methoxy-3-(4-nitro-pyrazol-1-ylmethyl)-benzylidene]-(4H-[1,2,4]triazol-3-yl)-amine](/img/structure/B11601473.png)
![4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11601490.png)

![7-(3-ethoxypropyl)-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601497.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601508.png)
![7-ethyl-6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601510.png)
![N-[8-(2-Methyl-2-butanyl)-5A,6,7,8,9,9A-hexahydrodibenzo[B,D]furan-2-YL]-3-nitrobenzenesulfonamide](/img/structure/B11601523.png)
